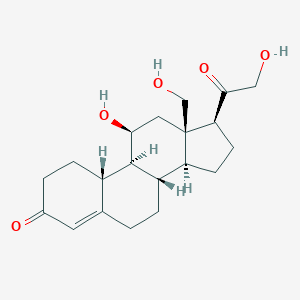
18-Hydroxy-19-norcorticosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Hydroxy-19-norcorticosterone (18-OH-DOC) is a steroid hormone that is synthesized in the adrenal gland. It is a derivative of the hormone corticosterone and is involved in the regulation of various physiological processes in the body. In recent years, there has been increasing interest in the scientific research application of 18-OH-DOC due to its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 18-Hydroxy-19-norcorticosterone is not fully understood, but it is believed to act through several different pathways. One of the primary pathways is through the glucocorticoid receptor, which is involved in the regulation of various physiological processes in the body. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
18-Hydroxy-19-norcorticosterone has a number of biochemical and physiological effects in the body. It has been shown to regulate the production of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to regulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 18-Hydroxy-19-norcorticosterone in lab experiments is that it is a naturally occurring hormone, which may make it more biologically relevant than synthetic compounds. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other compounds. One limitation of using 18-Hydroxy-19-norcorticosterone in lab experiments is that it is difficult to obtain in large quantities, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the scientific research application of 18-Hydroxy-19-norcorticosterone. One area of interest is in the development of new therapeutic agents based on 18-Hydroxy-19-norcorticosterone. Additionally, there is interest in further understanding the mechanism of action of 18-Hydroxy-19-norcorticosterone, which may lead to the development of more targeted therapies. Finally, there is interest in exploring the potential use of 18-Hydroxy-19-norcorticosterone in combination with other compounds, which may enhance its therapeutic effects.
Synthesemethoden
18-Hydroxy-19-norcorticosterone is synthesized in the adrenal gland from the precursor hormone, pregnenolone. The process involves a series of enzymatic reactions that convert pregnenolone to 18-Hydroxy-19-norcorticosterone. The synthesis of 18-Hydroxy-19-norcorticosterone is regulated by the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for maintaining the body's stress response.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 18-Hydroxy-19-norcorticosterone is primarily focused on its potential therapeutic benefits. Studies have shown that 18-Hydroxy-19-norcorticosterone has anti-inflammatory and immunomodulatory properties, which may make it useful in the treatment of various inflammatory and autoimmune disorders. Additionally, 18-Hydroxy-19-norcorticosterone has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
111594-84-4 |
|---|---|
Produktname |
18-Hydroxy-19-norcorticosterone |
Molekularformel |
C20H28O5 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,13-17,19,21-22,24H,1-6,8-10H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1 |
InChI-Schlüssel |
AXKAXPIBUXKNOZ-CRGXURCLSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)CO)C(=O)CO |
SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |
Kanonische SMILES |
C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)CO)C(=O)CO |
Synonyme |
18-hydroxy-19-norcorticosterone 18-OH-19-NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



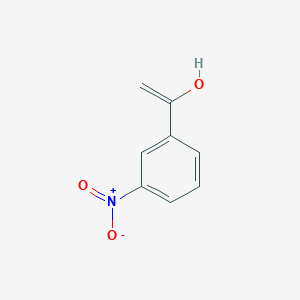
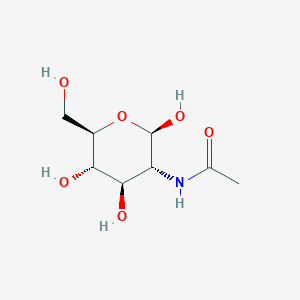
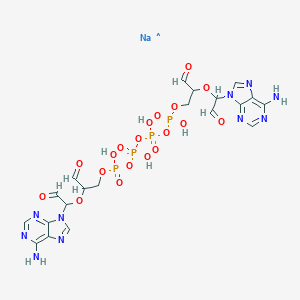
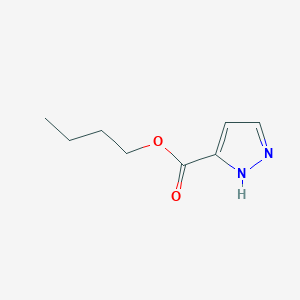
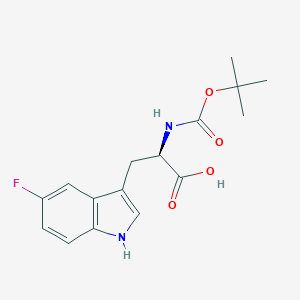
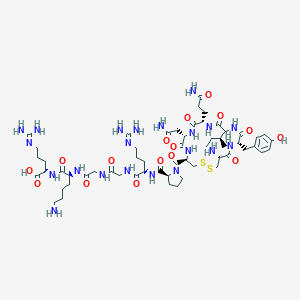
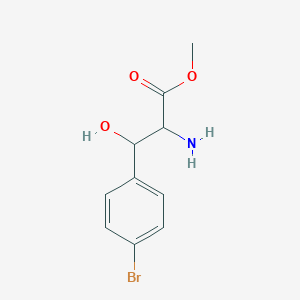
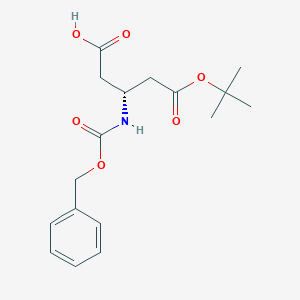
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
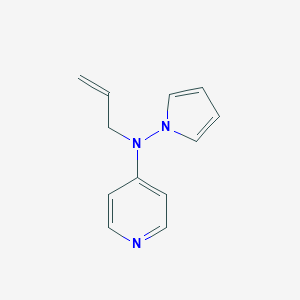
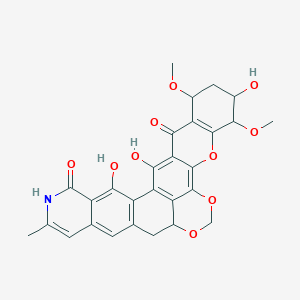
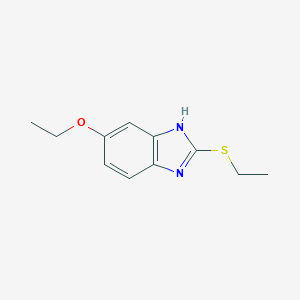
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)